1-Propanol, 2-(phenylmethoxy)-, (2R)-
Overview
Description
Physical and Chemical Properties Analysis
1-Propanol, 2-(phenylmethoxy)-, (2R)- is a white, opaque liquid. Additional physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Metabolic Pathways and Drug Metabolism
- A study explored the role of N-hydroxyamphetamine in the deamination of amphetamine, where the formation of 1-phenyl-2-propanol was measured. This research provides insights into metabolic pathways involving similar compounds (Wright, Cho, & Gal, 1977).
Asymmetric Synthesis
- Research on the asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, sheds light on the stereochemistry of drug metabolism and could have implications for synthesizing enantiomerically pure versions of related compounds (Shetty & Nelson, 1988).
Liquid Crystalline Materials
- A study on the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens revealed novel mesomorphic properties. These findings have potential applications in advanced materials science, especially in the design of liquid crystal displays and other optical devices (Kong & Tang, 1998).
Enantioselective Oxidation
- The enantioselective oxidation of 1-phenyl-1,2-propanediol mediated by microorganisms like baker’s yeast has been reported. This process highlights the utility of biocatalysis in producing enantiomerically enriched intermediates for pharmaceutical applications (Martins et al., 2011).
Spectroscopy and Computational Chemistry
- A spectroscopic and computational study on 1-phenyl-1-propanol, an intermediate in the synthesis of the antidepressant drug fluoxetine, provided valuable data on its vibrational frequencies, NMR chemical shifts, and electronic properties. Such studies are crucial for understanding the physical and chemical properties of drug intermediates (Xavier, Periandy, & Ramalingam, 2015).
Safety and Hazards
While specific safety and hazard information for 1-Propanol, 2-(phenylmethoxy)-, (2R)- is not available, related compounds have been noted to be flammable and may cause eye damage . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
(2R)-2-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465363 | |
Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87037-69-2 | |
Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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